2,8-Dibromoindolo[3,2-b]carbazole
Overview
Description
2,8-Dibromoindolo[3,2-b]carbazole is a compound belonging to the indolocarbazole family, characterized by its π electron-rich and extended structure.
Scientific Research Applications
2,8-Dibromoindolo[3,2-b]carbazole has a wide range of applications in scientific research:
Organic Electronics: Used in the development of OFETs, OLEDs, and DSSCs due to its excellent charge carrier mobility and stability
Material Science:
Photophysics: Studied for its photophysical properties, including photoluminescence and electroluminescence.
Mechanism of Action
Indolo[3,2-b]carbazole is characterized by its π electron-rich and extended structure. It is a highly active compound in electrophilic substitution reactions for synthesis of many organic materials, in which hydrogen atoms in 5- or 11-, and 2, 8- or 3, 9-positions can be easily replaced by many functional groups .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-dibromoindolo[3,2-b]carbazole typically involves a multi-step process. One notable method includes the bromination of indolo[3,2-b]carbazole at the 2 and 8 positions. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of high-yielding synthetic pathways and optimization of reaction conditions are crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dibromoindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 2 and 8 can be substituted with different functional groups using Suzuki and Sonogashira cross-coupling reactions.
Formylation: The compound can be easily formylated to produce 2,8-diformylindolo[3,2-b]carbazole.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves palladium catalysts and boronic acids.
Sonogashira Coupling: Utilizes palladium catalysts and alkynes.
Formylation: Achieved using formylating agents like Vilsmeier-Haack reagent.
Major Products:
Substituted Indolocarbazoles: Various 5,11-dialkyl-6,12-diphenyl-indolo[3,2-b]carbazoles.
Formylated Derivatives: 2,8-diformylindolo[3,2-b]carbazole.
Comparison with Similar Compounds
Indolo[3,2-b]carbazole: The parent compound without bromine substitution.
2,8-Difunctionalized Indolo[3,2-b]carbazoles: Compounds with various functional groups at positions 2 and 8.
5,11-Dialkyl-6,12-diphenyl-indolo[3,2-b]carbazoles: Substituted derivatives with alkyl and phenyl groups.
Uniqueness: 2,8-Dibromoindolo[3,2-b]carbazole stands out due to its specific bromine substitution, which enhances its reactivity and allows for diverse functionalization. This makes it a versatile building block for synthesizing novel materials with tailored properties for organic electronics .
Properties
IUPAC Name |
2,8-dibromoindolo[3,2-b]carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Br2N2/c19-9-1-3-15-11(5-9)13-7-18-14(8-17(13)21-15)12-6-10(20)2-4-16(12)22-18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBADHLJNYYFMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=CC4=NC5=C(C4=CC3=N2)C=C(C=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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